2,6-Dibromo-4-fluorophenol

Catalog No.
S703334
CAS No.
344-20-7
M.F
C6H3Br2FO
M. Wt
269.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibromo-4-fluorophenol

CAS Number

344-20-7

Product Name

2,6-Dibromo-4-fluorophenol

IUPAC Name

2,6-dibromo-4-fluorophenol

Molecular Formula

C6H3Br2FO

Molecular Weight

269.89 g/mol

InChI

InChI=1S/C6H3Br2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H

InChI Key

RRAZCUUOWIDAJS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)O)Br)F

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)F
  • Synthesis of Novel Compounds

    2,6-Dibromo-4-fluorophenol possesses reactive bromine atoms and a phenolic hydroxyl group, making it a potential building block for the synthesis of more complex molecules. Researchers might utilize it in the creation of new pharmaceuticals, agrochemicals, or functional materials [].

  • Medicinal Chemistry Studies

    The presence of a fluorine atom and a phenolic group can influence the biological properties of a molecule. 2,6-Dibromo-4-fluorophenol could be a candidate for studies investigating new drug targets or mechanisms of action [].

  • Reference Standard in Analytical Chemistry

    Due to its availability from commercial suppliers, 2,6-Dibromo-4-fluorophenol could serve as a reference standard in analytical techniques like chromatography or spectroscopy for the identification of unknown compounds [, ].

2,6-Dibromo-4-fluorophenol is an organic compound with the molecular formula C6H3Br2FOC_6H_3Br_2FO and a molecular weight of 251.9 g/mol. This compound features a phenolic structure where two bromine atoms and one fluorine atom are substituted on the aromatic ring, specifically at the 2, 6, and 4 positions, respectively. The compound is known for its unique properties derived from the presence of halogen substituents, which significantly influence its chemical reactivity and biological activity.

Currently, there is no scientific research readily available on the specific mechanism of action of 2,6-Dibromo-4-fluorophenol.

Due to the limited information on 2,6-Dibromo-4-fluorophenol, it is advisable to handle it with caution assuming potential hazards:

  • Possible irritant: The presence of bromine atoms suggests potential skin and eye irritation similar to other brominated phenols.
  • Suspected endocrine disruptor: The fluorine substitution might raise concerns, as some fluorinated compounds have been linked to endocrine disruption.
Typical of halogenated phenols. Some notable reactions include:

  • Substitution Reactions: The bromine atoms can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Reduction Reactions: The compound can be reduced to form corresponding phenols or other derivatives.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophiles to specific positions on the aromatic ring.

These reactions make 2,6-dibromo-4-fluorophenol a versatile intermediate in organic synthesis.

Research indicates that 2,6-dibromo-4-fluorophenol exhibits significant biological activity. It has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, its structural characteristics suggest potential applications in pharmaceutical development due to its ability to interact with biological targets.

The synthesis of 2,6-dibromo-4-fluorophenol can be achieved through several methods:

  • Bromination of 4-Fluorophenol: This method involves treating 4-fluorophenol with brominating agents such as N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction typically requires specific conditions to achieve high yields (around 79%) .
  • Alternative Synthesis from Precursor Compounds: Another approach involves starting from 3,5-dibromo-1-fluorobenzene and performing further reactions to obtain the desired product .

2,6-Dibromo-4-fluorophenol finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Agriculture: Its antimicrobial properties could be utilized in developing agrochemicals.
  • Chemical Intermediates: It is used as an intermediate in synthesizing other complex organic compounds.

Studies on the interactions of 2,6-dibromo-4-fluorophenol with various biological systems have indicated potential pathways for drug action and toxicity. Its interactions with enzymes or receptors can provide insights into its pharmacological effects and safety profile. Further research is needed to fully elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 2,6-dibromo-4-fluorophenol. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-4-fluorophenolC6H4BrFC_6H_4BrFContains only one bromine atom; less reactive.
2,5-DibromophenolC6H4Br2OC_6H_4Br_2OLacks fluorine; different reactivity profile.
3,5-Dibromo-4-fluorophenolC6H3Br2FOC_6H_3Br_2FODifferent substitution pattern; potential for varied biological activity.
2-Fluoro-4-bromophenolC6H5BrFC_6H_5BrFLess bromination; different applications in synthesis.

Each of these compounds exhibits unique properties that differentiate them from 2,6-dibromo-4-fluorophenol while also highlighting its distinct reactivity and potential applications in various fields.

Conformational Analysis and Molecular Geometry

The conformational behavior of 2,6-Dibromo-4-fluorophenol is primarily governed by the planar aromatic ring system and the orientation of the hydroxyl group [12] [13]. The molecule adopts a planar conformation to maximize π-electron delocalization within the aromatic system [14] [15]. The hydroxyl group can exist in different rotational conformers, with the most stable configuration being the one that minimizes steric hindrance with the adjacent bromine substituents [12] [13].

The presence of bromine atoms at the ortho positions creates significant steric interactions that influence the conformational preferences of the hydroxyl group [12] [16]. These bulky substituents restrict the free rotation around the carbon-oxygen bond, leading to preferred conformational states [16] [14]. The fluorine atom at the para position, being smaller than bromine, contributes primarily through electronic effects rather than steric interactions [16] [14].

Computational studies on similar halogenated phenol derivatives indicate that the barrier to internal rotation around the carbon-oxygen bond is elevated compared to unsubstituted phenol due to the presence of halogen substituents [14] [15]. The molecular geometry optimization calculations typically show that the most stable conformation places the hydroxyl hydrogen in a position that minimizes repulsive interactions with the ortho bromine atoms [15] [17].

The molecular symmetry of 2,6-Dibromo-4-fluorophenol belongs to the Cs point group, reflecting the mirror plane that bisects the molecule through the hydroxyl group and the para-fluorine substituent [18] [19]. This symmetry consideration is important for understanding the vibrational spectra and electronic properties of the compound [18] [14].

Bond angles within the aromatic ring system deviate from the ideal 120° due to the electronic and steric effects of the substituents [5] [20]. The carbon-carbon-carbon angles adjacent to the hydroxyl-bearing carbon typically measure approximately 118-119°, while angles involving the halogen-substituted carbons show variations depending on the size and electronic properties of the substituents [5] [20].

Molecular Formula and Mass Considerations

2,6-Dibromo-4-fluorophenol possesses the molecular formula C₆H₃Br₂FO, representing a compact aromatic structure with multiple halogen substitutions [1] [2] [21]. The molecular mass calculation yields a precise value of 269.895 grams per mole, derived from the sum of constituent atomic masses [2] [22] [23].

ElementAtomic Mass (g/mol)CountContribution (g/mol)
Carbon12.011672.066
Hydrogen1.00833.024
Bromine79.9042159.808
Fluorine18.998118.998
Oxygen15.999115.999
Total269.895

The molecular formula reflects the high degree of halogenation, with two bromine atoms and one fluorine atom substituting three of the five available hydrogen positions on the benzene ring [1] [2]. This substitution pattern results in a molecular mass significantly higher than the parent phenol compound (94.11 g/mol) due to the heavy bromine atoms [24].

The empirical formula coincides with the molecular formula, indicating that 2,6-Dibromo-4-fluorophenol exists as discrete molecular units rather than polymeric structures [1] [21]. The molecular weight distribution is dominated by the bromine content, which accounts for approximately 59.2% of the total molecular mass [2] [22].

The International Union of Pure and Applied Chemistry name for this compound is 2,6-dibromo-4-fluorophenol, directly reflecting the substitution pattern on the phenolic ring system [1] [25] [26]. The Chemical Abstracts Service registry number 344-20-7 provides unique identification for this specific molecular structure [1] [2] [26].

Standard chemical identifiers include the Simplified Molecular Input Line Entry System notation: C1=C(C=C(C(=C1Br)O)Br)F, and the International Chemical Identifier: InChI=1S/C6H3Br2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H [21] [27] [26]. These standardized representations facilitate database searches and computational modeling applications [25] [28] [26].

Electronic Structure and Theoretical Calculations

The electronic structure of 2,6-Dibromo-4-fluorophenol exhibits characteristic features of multiply substituted aromatic compounds, with significant perturbations to the π-electron system caused by the halogen substituents [14] [15] [17]. Density functional theory calculations on similar halogenated phenol derivatives reveal substantial electronic redistributions compared to unsubstituted phenol [15] [17] [29].

The highest occupied molecular orbital is typically localized on the phenolic oxygen and adjacent aromatic carbons, reflecting the electron-donating character of the hydroxyl group [14] [15]. The lowest unoccupied molecular orbital generally exhibits π* character distributed across the aromatic ring system, with contributions from the halogen substituents [15] [17].

Quantum chemical calculations using methods such as Density Functional Theory with B3LYP functionals and 6-31G basis sets provide insights into the electronic properties of halogenated phenols [15] [17] [29]. These calculations predict ionization potentials, electron affinities, and chemical hardness values that correlate with the observed chemical reactivity patterns [15] [29].

The electronic structure is significantly influenced by the electronegativity differences between the halogen atoms and the aromatic carbon framework [14] [11]. Fluorine, being the most electronegative element, creates strong electron-withdrawing effects that alter the electron density distribution within the aromatic ring [11] [30]. Bromine atoms, while less electronegative than fluorine, contribute both inductive and mesomeric effects that modulate the electronic properties [11] [30].

Theoretical calculations on similar trihalogenated phenol derivatives indicate that the dipole moment is substantially enhanced compared to unsubstituted phenol due to the polar carbon-halogen bonds [15] [29]. The molecular electrostatic potential maps typically show regions of negative potential concentrated around the halogen atoms and the hydroxyl oxygen [14] [17].

Natural Bond Orbital analysis reveals significant charge transfer between the aromatic ring and the halogen substituents, with the extent of transfer depending on the electronegativity and position of the substituting atoms [14] [17]. The chemical hardness and softness parameters derived from frontier molecular orbital energies provide quantitative measures of the molecular reactivity [15] [29].

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

344-20-7

Dates

Modify: 2023-08-15

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